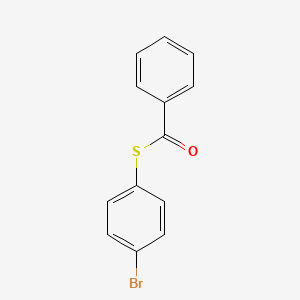

S-(p-Bromophenyl) thiobenzoate

CAS No.: 28122-80-7

Cat. No.: VC18391317

Molecular Formula: C13H9BrOS

Molecular Weight: 293.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28122-80-7 |

|---|---|

| Molecular Formula | C13H9BrOS |

| Molecular Weight | 293.18 g/mol |

| IUPAC Name | S-(4-bromophenyl) benzenecarbothioate |

| Standard InChI | InChI=1S/C13H9BrOS/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |

| Standard InChI Key | SMAUCUNUIDJINO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a benzoyl group (CHC=O) linked via a thioester bond (-S-) to a para-bromophenyl moiety (CHBr). Key structural identifiers include:

-

SMILES:

C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Br -

InChIKey:

SMAUCUNUIDJINO-UHFFFAOYSA-N.

X-ray crystallography of analogous thiobenzoates reveals planar geometries at the thioester linkage, with bond lengths of ~1.65 Å for C-S and ~1.21 Å for C=O . The para-bromine substituent introduces steric and electronic effects, influencing reactivity in cross-coupling reactions .

Physicochemical Characteristics

The bromine atom enhances hydrophobicity, limiting aqueous solubility but improving organic phase partitioning . Spectroscopic data (NMR, IR) align with thiobenzoate motifs:

-

H NMR (CDCl): δ 7.50–7.49 (m, 2H, aromatic), 7.32 (d, Hz, 2H, Br-CH), 4.24–4.12 (m, 4H, OCHCH in derivatives) .

-

HR-MS (ESI): [M+Na] observed at 302.9987, matching theoretical values .

Synthetic Methodologies

Copper-Catalyzed Coupling

A robust route involves the reaction of p-bromophenyl iodide with thiobenzoic acid under Ullmann-type conditions:

-

Reagents: CuI (10 mol%), 1,10-phenanthroline (20 mol%), N,N-diisopropylethamine (DIPEA).

Mechanism: Copper facilitates oxidative addition of the aryl iodide, followed by thiolate displacement to form the thioester .

N-Bromosuccinimide (NBS)-Mediated Oxidation

Thioesters undergo oxidative cleavage to sulfinate esters using NBS in methanol:

-

Procedure: NBS (3 equiv) added to S-(4-chlorophenyl) benzothioate in MeOH at RT.

-

Outcome: Quantitative conversion to methyl sulfinate esters .

-

Application: Adaptable for synthesizing S-(p-bromophenyl) thiobenzoate derivatives .

Functional Applications

Organic Synthesis Intermediates

-

Suzuki-Miyaura Coupling: The bromophenyl group enables palladium-catalyzed cross-coupling to form biaryl sulfones, valuable in pharmaceuticals .

-

Thiol-Ene Reactions: Participates in radical-mediated additions for polymer functionalization .

Medicinal Chemistry

-

Antiplatelet Agents: Analogous thio-derivatives of 1,4-naphthoquinone exhibit IC values of 5.58 µM against collagen-induced aggregation .

-

MAO Inhibitors: Thiobenzoates serve as precursors for sulfonamide-based enzyme inhibitors targeting neurodegenerative diseases .

Materials Science

-

Liquid Crystals: Para-substituted thiobenzoates contribute to mesomorphic phases in display technologies .

-

Photoredox Catalysis: Utilized in photocatalytic C–S bond formation under visible light .

Recent Advances (2023–2025)

-

Flow Chemistry: Continuous-flow systems enhance thioester synthesis efficiency, reducing reaction times from hours to minutes .

-

Computational Modeling: DFT studies predict regioselectivity in thiobenzoate functionalization, guiding catalyst design .

-

Bioconjugation: Site-specific modification of peptides via dehydroalanine coupling, enabled by thiobenzoate electrophilicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume